molecular formula C8H17NO6 B1220527 N-Acetyl-D-glucosaminitol CAS No. 4271-28-7

N-Acetyl-D-glucosaminitol

Cat. No.: B1220527
CAS No.: 4271-28-7
M. Wt: 223.22 g/mol
InChI Key: DWAICOVNOFPYLS-LXGUWJNJSA-N
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Description

N-Acetyl-D-glucosaminitol is a 2-deoxyhexitol derivative where the 2-hydroxy substituent of D-glucitol is replaced by an acetamido group . This compound is known for its role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosaminitol can be synthesized through the acetylation of D-glucosamine. The process typically involves the reaction of D-glucosamine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the amino group.

Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of chitin, a polymer extracted from crab and shrimp shells . The chitin is hydrolyzed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-glucosaminitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Applications

N-Acetyl-D-glucosaminitol exhibits notable anti-inflammatory properties, making it valuable in treating joint disorders and inflammatory diseases.

  • Clinical Trials for Joint Disorders : Numerous clinical trials have investigated the efficacy of N-acetyl-D-glucosamine in patients with conditions such as osteoarthritis and rheumatoid arthritis. Research indicates that it can reduce inflammation and improve joint function by modulating immune responses and enhancing cell membrane permeability .
  • COVID-19 Treatment : A recent observational study highlighted the potential of N-acetyl-D-glucosamine in improving clinical outcomes for hospitalized COVID-19 patients. The study found that patients receiving this compound had reduced lengths of hospital stay and lower ICU admission rates, suggesting its role as an adjunctive therapy in managing acute inflammatory responses associated with viral infections .

Cancer Therapeutics

This compound has also shown promise in cancer research, particularly in breast cancer treatment.

  • Inhibition of Breast Cancer Cells : A study employing machine learning methods demonstrated that this compound administration led to increased apoptosis in breast cancer cell lines. In vivo experiments using xenograft models further confirmed its efficacy in reducing tumor growth .

Neurological Applications

The compound's potential extends to neurological disorders, particularly multiple sclerosis.

  • Multiple Sclerosis : Recent research indicated that this compound could reduce markers of neuroinflammation and promote myelin repair in patients with multiple sclerosis. In a clinical trial, approximately 30% of participants exhibited improved neurological function after treatment with this compound . This suggests a novel therapeutic avenue for managing chronic neuroinflammatory conditions.

Industrial and Biotechnological Uses

Beyond therapeutic applications, this compound has industrial relevance.

  • Biochemical Applications : It serves as a selective medium component for differentiating bacteria based on metabolic characteristics. Its high purity makes it suitable for use in carbohydrate detection systems, enhancing the specificity of biochemical assays .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Anti-InflammatoryTreatment for joint disorders (e.g., osteoarthritis)Reduced inflammation and improved joint function
COVID-19 TreatmentPotential adjunct therapy for hospitalized patientsDecreased hospital stay and ICU admissions
Cancer TherapeuticsInhibits breast cancer cell growthIncreased apoptosis and reduced tumor size in xenograft models
Neurological ApplicationsReduces neuroinflammation in multiple sclerosis patientsImproved neurological function observed in clinical trials
Industrial UsesComponent for selective bacterial mediaUseful for differentiating bacteria based on metabolic characteristics

Comparison with Similar Compounds

Biological Activity

N-Acetyl-D-glucosaminitol (NAG) is a derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar that has garnered attention for its biological activities, particularly in inflammation, cancer, and bacterial resistance. This article reviews the current understanding of NAG's biological activity, supported by recent studies and clinical trials.

1. Anti-Inflammatory Properties

NAG has demonstrated significant anti-inflammatory effects in various studies. A notable study synthesized two new derivatives of N-acetyl-D-glucosamine and evaluated their anti-inflammatory activities in mouse models. The results indicated that one of the derivatives (BNAG1) significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α, as well as leukocyte migration in response to lipopolysaccharide (LPS) challenges . This suggests that NAG and its derivatives could be potential therapeutic agents for treating inflammation-related diseases.

2. Neurological Benefits

3. Anticancer Activity

NAG's role in cancer treatment has been explored through various studies. A machine learning approach was utilized to assess its effects on breast cancer cell lines (MCF-7 and 4T1). The results showed that NAG administration led to increased apoptosis and Fas expression in these cells, indicating its potential as an anti-tumor agent. Moreover, in vivo studies demonstrated significant reductions in tumor size and angiogenesis when administered to xenograft mouse models .

4. Bacterial Resistance

In microbiological studies, NAG has been identified as a potent agent for re-sensitizing antibiotic-tolerant bacteria. It was shown to enhance the efficacy of β-lactam antibiotics by triggering peptidoglycan biosynthesis through the formation of UDP-N-acetyl-D-glucosamine. This mechanism underscores NAG's potential utility in treating hard-to-treat bacterial infections .

5. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Anti-inflammatoryBNAG1 inhibited IL-6 and TNF-α production; reduced leukocyte migration
Neurological functionReduced neuroinflammation; improved function in MS patients
AnticancerIncreased apoptosis in breast cancer cells; reduced tumor size in mice
Bacterial resistanceRe-sensitized E. coli to ampicillin; activated peptidoglycan biosynthesis

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing N-Acetyl-D-glucosamine (GlcNAc) in laboratory settings?

Answer :

  • Synthesis :
    • Chemical acetylation : GlcNAc is synthesized by acetylating glucosamine using acetic anhydride under alkaline conditions .
    • Fluorinated analogs : Advanced synthesis involves deoxyfluorination of glucosazide phenyl thioglycosides, followed by azide reduction and acetylation to introduce fluorine atoms at specific positions .
  • Characterization :
    • NMR spectroscopy : Structural confirmation via 1^1H, 13^{13}C, and 19^{19}F (for fluorinated analogs) NMR to analyze stereochemistry and substituent positions .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS for molecular weight validation and purity assessment .

Q. Basic: Which analytical techniques are most reliable for quantifying GlcNAc in complex biological matrices?

Answer :

  • LC-MS/MS : Quantification using multiple reaction monitoring (MRM) with deuterated internal standards (e.g., GlcNAc-d3) improves accuracy in hydrolyzed samples (e.g., bacterial cell walls) .
  • Enzymatic assays : N-acetyl-β-D-hexosaminidase activity can be measured colorimetrically using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate .
  • HPLC with refractive index detection : Separates GlcNAc from other monosaccharides in polymer hydrolysates .

Q. Advanced: How do fluorinated GlcNAc analogs contribute to studying enzyme-substrate interactions?

Answer :

  • Mechanistic insights : Fluorine substitution at C2, C3, or C6 positions alters hydrogen bonding and steric effects, helping identify critical residues in enzymes like lysozyme or chitinases .
  • Synthetic protocols : Fluorinated analogs are synthesized via deoxyfluorination of protected glucosamine derivatives. For example, 3-fluoro-GlcNAc is produced using diethylaminosulfur trifluoride (DAST) .
  • Analytical validation : 19^{19}F NMR and X-ray crystallography confirm structural integrity and binding modes .

Q. Advanced: What enzymatic pathways regulate GlcNAc assimilation in bacteria, and how can they be manipulated?

Answer :

  • Key enzymes :
    • nagA (GlcNAc-6-phosphate deacetylase) : Converts GlcNAc-6-P to glucosamine-6-P, a critical step in bacterial catabolism. Knockout studies reveal its role in carbon/nitrogen metabolism .
    • nagB (glucosamine-6-phosphate deaminase) : Produces fructose-6-P, linking GlcNAc metabolism to glycolysis .
  • Experimental design : Use gene deletion mutants (ΔnagA/ΔnagB) and isotopically labeled 15^{15}N-GlcNAc to track metabolic flux via LC-MS/MS .

Q. Data Contradiction: How should researchers resolve discrepancies in optimal conditions for GlcNAc production via microbial vs. enzymatic methods?

Answer :

  • Microbial fermentation (e.g., E. coli): Optimal at pH 7.0–7.5, 37°C, with glucose as a co-substrate. Yields depend on chitinase expression levels .
  • Biocatalytic deacetylation : Diacetylchitobiose deacetylase (Dac) from Bacillus spp. operates optimally at pH 5.5–6.0 and 50°C, requiring high-purity chitin oligomers as substrates .
  • Resolution : Compare enzyme kinetics (e.g., KmK_m for substrates) and scalability. Microbial methods favor high-volume production, while enzymatic approaches suit high-purity applications .

Q. Advanced: What role does GlcNAc play in bacterial cell wall integrity, and how can this be exploited for antibiotic development?

Answer :

  • Structural role : GlcNAc is a key component of peptidoglycan and lipopolysaccharides. Inhibition of its synthesis (e.g., via fosfomycin) disrupts cell wall assembly .
  • Experimental models :
    • Use radiolabeled 14^{14}C-GlcNAc to track incorporation into peptidoglycan in Staphylococcus aureus .
    • Screen GlcNAc analogs for competitive inhibition of MurG (UDP-GlcNAc transferase) using surface plasmon resonance (SPR) .

Q. Basic: What purification strategies ensure high-purity GlcNAc for in vitro studies?

Answer :

  • Crystallization : Recrystallize from hot ethanol/water mixtures to remove acetylated byproducts .
  • Ion-exchange chromatography : Separate GlcNAc from glucosamine using Dowex 50WX8 (H+^+ form) .
  • Purity validation : Confirm >98% purity via HPLC with evaporative light scattering detection (ELSD) .

Q. Advanced: How can isotopically labeled GlcNAc (e.g., 15^{15}15N, 13^{13}13C) enhance metabolic tracing studies?

Answer :

  • Applications :
    • Track GlcNAc incorporation into hyaluronic acid or glycosaminoglycans in mammalian cells using 13^{13}C-NMR .
    • Quantify bacterial uptake of 15^{15}N-GlcNAc via isotopic ratio mass spectrometry (IRMS) .
  • Synthesis : Labeled analogs are produced by growing E. coli in 15^{15}NH4_4Cl-supplemented media, followed by chitin extraction and enzymatic hydrolysis .

Q. Data Contradiction: Why do studies report conflicting results on GlcNAc’s anti-inflammatory effects in vitro vs. in vivo?

Answer :

  • In vitro limitations : Cell culture models (e.g., chondrocytes) may lack metabolic complexity (e.g., UDP-GlcNAc pool regulation) .
  • In vivo variability : Oral bioavailability of GlcNAc varies due to intestinal hexosamine transporters (e.g., SLC5A8). Use 3^{3}H-GlcNAc tracer studies to assess absorption .
  • Resolution : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate GlcNAc uptake with downstream NF-κB signaling .

Q. Advanced: What are the challenges in synthesizing GlcNAc-containing glycoconjugates for vaccine development?

Answer :

  • Glycosylation efficiency : Chemical synthesis requires protecting group strategies (e.g., benzylidene for OH groups) to ensure regioselectivity .
  • Enzymatic approaches : Use glycosyltransferases (e.g., Lgt1 from Neisseria) to attach GlcNAc to carrier proteins. Optimize UDP-GlcNAc donor concentrations .
  • Analytical QC : Validate conjugate integrity via MALDI-TOF MS and ELISA with GlcNAc-specific lectins (e.g., wheat germ agglutinin) .

Properties

IUPAC Name

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAICOVNOFPYLS-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30664-10-9 (trimer)
Record name N-Acetylglucosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40962638, DTXSID901045941
Record name N-Acetylglucosaminitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-28-7
Record name N-Acetylglucosaminitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosaminitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylglucosaminitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Acetyl-D-glucosaminitol
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N-Acetyl-D-glucosaminitol
N-Acetyl-D-glucosaminitol
N-Acetyl-D-glucosaminitol

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